N-[4-methoxy-3-(2-methylpropoxy)phenyl]piperidine-3-carboxamide
Description
N-[4-methoxy-3-(2-methylpropoxy)phenyl]piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug design and development . The structure of this compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-methylpropoxy)phenyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)11-22-16-9-14(6-7-15(16)21-3)19-17(20)13-5-4-8-18-10-13/h6-7,9,12-13,18H,4-5,8,10-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXHAVRIVGTHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)NC(=O)C2CCCNC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-methoxy-3-(2-methylpropoxy)phenyl]piperidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxy-3-(2-methylpropoxy)aniline with piperidine-3-carboxylic acid under specific reaction conditions . The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
N-[4-methoxy-3-(2-methylpropoxy)phenyl]piperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-methylpropoxy)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-[4-methoxy-3-(2-methylpropoxy)phenyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)piperidine-3-carboxamide: This compound lacks the 2-methylpropoxy group, which may result in different pharmacological properties.
N-(4-methoxy-3-(2-methylpropoxy)phenyl)piperidine-2-carboxamide: This compound has a similar structure but with the carboxamide group at a different position on the piperidine ring.
N-(4-methoxy-3-(2-methylpropoxy)phenyl)piperidine-4-carboxamide: This compound has the carboxamide group at the 4-position on the piperidine ring, which may affect its biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct pharmacological profile and potential therapeutic applications .
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